molecular formula C9H4F5NO2 B1413030 3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile CAS No. 1804881-71-7

3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Cat. No. B1413030
M. Wt: 253.12 g/mol
InChI Key: XJODHIADOYYVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile” is a chemical compound. It has a linear formula of CHF2OC6H4CN . The molecular weight of this compound is 169.13 .


Molecular Structure Analysis

The molecular structure of “3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile” can be represented by the SMILES string FC(F)Oc1cccc(c1)C#N . This indicates that the molecule consists of a benzonitrile group with difluoromethoxy and trifluoromethoxy substituents .


Physical And Chemical Properties Analysis

The compound has a boiling point of 224-225 °C and a density of 1.260 g/mL at 25 °C . The refractive index n20/D is 1.4870 (lit.) .

Safety And Hazards

The compound is considered toxic and should be handled with care. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-6-3-1-2-5(4-15)7(6)17-9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJODHIADOYYVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
Reactant of Route 2
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
Reactant of Route 6
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.